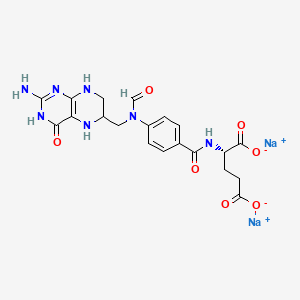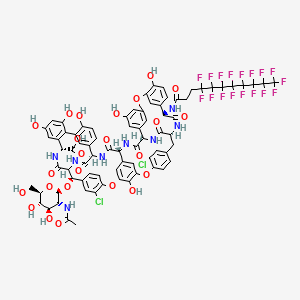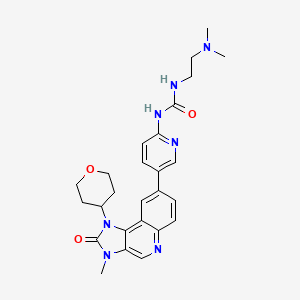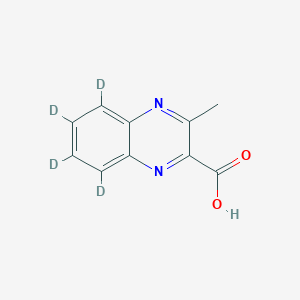
3-Methylquinoxaline-2-carboxylic Acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-quinoxalinecarboxylic acid-d4 is a deuterated derivative of 3-Methyl-2-quinoxalinecarboxylic acid. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling (d4) makes it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-quinoxalinecarboxylic acid-d4 typically involves the deuteration of 3-Methyl-2-quinoxalinecarboxylic acid. The process includes the introduction of deuterium atoms into the molecular structure, which can be achieved through various chemical reactions. One common method involves the use of deuterated reagents and solvents under controlled conditions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 3-Methyl-2-quinoxalinecarboxylic acid-d4 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced technologies to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-quinoxalinecarboxylic acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoxaline derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in various substituted quinoxalinecarboxylic acids.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-quinoxalinecarboxylic acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry and NMR spectroscopy due to its deuterium labeling.
Biology: Studied for its potential effects on cellular processes and as a tool in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in drug development.
Industry: Utilized in the production of specialized chemicals and as a research tool in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-quinoxalinecarboxylic acid-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its behavior in biological systems, potentially altering its metabolic stability and interactions with enzymes. The exact pathways and targets depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-2-quinoxalinecarboxylic acid: The non-deuterated form of the compound.
2-Quinoxalinecarboxylic acid: A related compound with a different substitution pattern.
Quinoxaline: The parent compound without the carboxylic acid group.
Uniqueness
3-Methyl-2-quinoxalinecarboxylic acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This labeling allows for more precise measurements and analysis, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C10H8N2O2 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)/i2D,3D,4D,5D |
InChI-Schlüssel |
BJPNADFNSANIPF-QFFDRWTDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)O)C)[2H])[2H] |
Kanonische SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



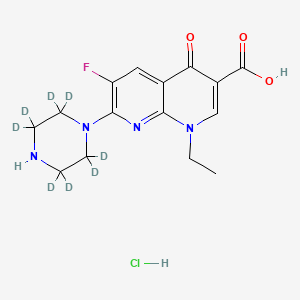
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
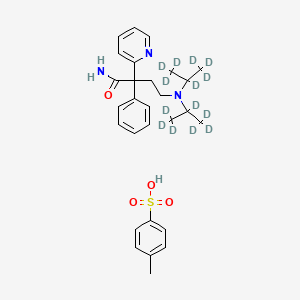

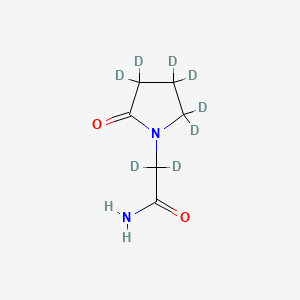
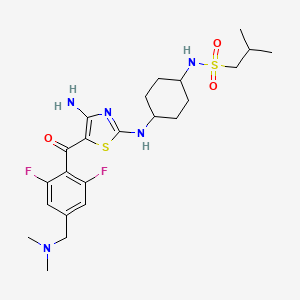
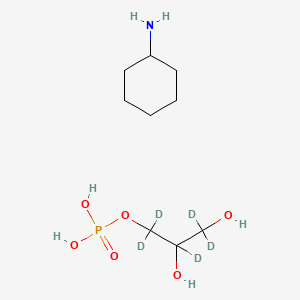
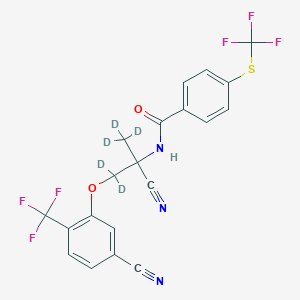
![(4S,9S,14S,19S)-26-aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;manganese(2+);propanoate](/img/structure/B12411625.png)
